molecular formula C7H10F2N4O11 B13417430 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- CAS No. 35323-16-1

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-

Cat. No.: B13417430
CAS No.: 35323-16-1
M. Wt: 364.17 g/mol
InChI Key: VVUYYNCEUAAFND-UHFFFAOYSA-N
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Description

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a fluorinated nitroalkoxy compound characterized by a central 2-propanol backbone substituted at the 1- and 3-positions with 2-fluoro-2,2-dinitroethoxy groups. This structural motif combines fluorine and nitro functionalities, which are known to enhance thermal stability, density, and insensitivity in energetic materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35323-16-1

Molecular Formula

C7H10F2N4O11

Molecular Weight

364.17 g/mol

IUPAC Name

1,3-bis(2-fluoro-2,2-dinitroethoxy)propan-2-ol

InChI

InChI=1S/C7H10F2N4O11/c8-6(10(15)16,11(17)18)3-23-1-5(14)2-24-4-7(9,12(19)20)13(21)22/h5,14H,1-4H2

InChI Key

VVUYYNCEUAAFND-UHFFFAOYSA-N

Canonical SMILES

C(C(COCC([N+](=O)[O-])([N+](=O)[O-])F)O)OCC([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Fluorination of 2,2,8,8-Tetranitro-4,6-dioxa-1,9-nonanediol (Dinol)

One of the primary methods for synthesizing fluorinated dinitroethyl ethers like the target compound involves the fluorination of a polynitro diol precursor in an alkaline aqueous medium.

  • Starting Material: 2,2,8,8-Tetranitro-4,6-dioxa-1,9-nonanediol (Dinol)
  • Reaction Medium: Aqueous sodium carbonate solution maintaining pH 8-10
  • Fluorinating Agent: Nitrogen-fluorine gas mixture (3:1 ratio)
  • Temperature: 5 to 10 °C
  • Procedure: The dinol is dissolved in water with sodium carbonate, then fluorinated under stirring with the nitrogen-fluorine gas. pH is maintained by periodic additions of sodium carbonate solution. After 2 hours, the reaction mixture turns milky white, indicating product formation.
  • Workup: Extraction with methylene chloride, washing, drying over magnesium sulfate, and solvent removal under vacuum yields the fluorinated product.
  • Yield and Purity: Approximately 84% yield with 93% purity of bis(2-fluoro-2,2-dinitroethyl) formal, a related fluorinated ether.

This method highlights the importance of controlled pH and temperature to achieve high purity and yield.

Epoxide Ring Opening and Subsequent Functionalization

Another approach involves the synthesis of fluorinated ethers via epoxide ring-opening reactions:

  • Intermediate: 2-Fluoro-2,2-dinitroethyl glycidyl ether
  • Preparation: Equimolar reaction of epichlorohydrin with 2-fluoro-2,2-dinitroethanol in aqueous sodium hydroxide at 0-3 °C for 48 hours yields the glycidyl ether intermediate.
  • Ring Opening: Treatment with 8% hydrochloric acid opens the epoxide ring to form 1-chloro-2-(2-fluoro-2,2-dinitroethoxy)-2-propanol with 100% yield at 25 °C over 16 hours.
  • Conversion: The chloro derivative is then converted to the target bis-substituted propanol by reaction with 85% sodium hydroxide in methanol at room temperature, yielding the glycidyl ether in 95% yield.

This route is notable for its high yields and mild reaction conditions, making it suitable for scale-up.

Oxidation and Nitration Steps to Derive Related Compounds

Research also documents oxidation of the bis-substituted propanol to the corresponding ketone (1,3-bis(2-fluoro-2,2-dinitroethoxy)acetone) using Jones reagent:

  • Oxidation Yield: 95-100%
  • Characterization: Confirmed by elemental analysis and NMR spectroscopy
  • Further Transformation: Reaction with hydroxylamine forms the oxime derivative, which upon nitration and oxidation yields 1,3-bis(2-fluoro-2,2-dinitroethoxy)-2,2-dinitropropane, a highly nitrated energetic compound.

This sequence indicates the versatility of the bis-substituted propanol intermediate for further energetic functionalization.

Comparative Data Table of Preparation Methods

Preparation Step Conditions Yield (%) Purity (%) Notes Reference
Fluorination of Dinol in alkaline medium 5-10 °C, pH 8-10, N2-F2 gas (3:1) 84 93 Requires pH control, aqueous medium
Epoxide ring opening with HCl 25 °C, 16 h, 8% HCl 100 - High yield, mild conditions
Conversion of chloro derivative to glycidyl ether 22-25 °C, NaOH in methanol 95 - Dropwise addition, mild reaction
Oxidation to ketone (Jones reagent) Standard Jones oxidation conditions 95-100 - High yield, characterized by NMR and elemental analysis
Nitration and oxidation to dinitropropane HNO3 nitration, oxidation steps - - Produces highly nitrated energetic compound

Research Findings and Notes

  • The fluorination method using nitrogen-fluorine gas provides a reproducible and high-purity product suitable for energetic applications, emphasizing the need for alkaline pH maintenance to avoid side reactions.
  • Epoxide ring-opening strategies allow for the preparation of key intermediates under milder conditions with excellent yields, facilitating further functional group transformations.
  • Oxidation and nitration steps enable the synthesis of related energetic compounds, expanding the utility of the bis-substituted propanol scaffold.
  • These methods collectively demonstrate a robust synthetic pathway to 2-propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- and its derivatives, with applications in energetic plasticizers and propellant formulations.

Chemical Reactions Analysis

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

"2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-", also known as 1,3-bis(2-fluoro-2,2-dinitroethoxy)propan-2-ol, is a chemical compound with the molecular formula C7H10F2N4O11C_7H_{10}F_2N_4O_{11} and a molecular weight of 364.171 . Research into the applications of this specific compound is limited, but related research into fluorodinitro compounds and chemistry can provide insight.

Synthesis and Reactions

  • Synthesis of Fluorinated Ethers 2-Fluoro-2,2-dinitroethyl 2-hydroxyethyl ether can be produced with a yield up to 68% by reacting 2-fluoro-2,2-dinitroethanol and ethylene oxide in an aqueous solution of sodium hydroxide at 0-5°C, keeping the mixture at 0°C for 16 hours . Similarly, 2-fluoro-2,2-dinitroethyl 2-hydroxypropyl ether can be obtained under similar conditions, with the yield of the target ether rising to 63% as the molar ratio of 2-fluoro-2,2-dinitroethanol to propylene oxide increases to 4:1 .
  • Formation of 1-chloro-2-(2-fluoro-2,2-dinitroethoxy)-2-propanol The action of hydrochloric, hydrobromic, hydroiodic, and nitric acids on 2-fluoro-2,2-dinitroethanol leads to the opening of the oxirane ring and the formation of 1-chloro-2-(2-fluoro-2,2-dinitroethoxy)-2-propanol (25°C, 16 h, yield 100%) . This substance is also a by-product in the preparation of 2-fluoro-2,2- dinitroethylglycidyl ether from 2-fluoro-2,2-dinitroethanol and epichlorohydrin .

High-Energy Compound Research

  • The synthesis of new high-energy compounds is an area of research, aiming to increase understanding in the field . This includes Michael Reactions of 2-Fluoro-2,2-dinitroethanol and 2,2-Dinitropropanol with Olefinic and Acetylenic Acceptors .

Related Research

  • Heterocyclic Amines: Research has been done on heterocyclic amines, which are associated with breast cancer etiology . Studies include the structural binding characterization of compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methy-6-phenylimidazo[4,5-b]-pyridine (PhIP) with Lactoperoxidase (LPO) using in silico approaches .
  • N-acetyltransferase Enzymes: Aromatic and heterocyclic amine carcinogens induce breast tumors in rats, and N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2) enzymes play roles in their metabolic activation and deactivation .

Mechanism of Action

The mechanism of action of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its reactivity and interactions with biological molecules. The compound can inhibit certain enzymes and disrupt metabolic pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
  • Structure : A triazine core with three fluorodinitroethoxy groups.
  • Properties :
    • Density: 1.85 g/cm³ (higher than TNT).
    • Thermal stability: Decomposition temperature >200°C.
    • Impact sensitivity: Comparable to TNT (15 J vs. 15 J for TNT).
    • Applications: High-density explosive with low sensitivity .
(b) 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine
  • Structure: Furazanopyrazine ring with two fluorodinitroethoxy groups.
  • Properties :
    • Melt-cast capability: Melts at 85–90°C.
    • Detonation velocity: ~8,200 m/s (superior to RDX).
    • Crystal packing: Stabilized by hydrogen bonds and π–π interactions.
    • Applications: High-performance melt-cast explosive .
(c) 1,3-Bis(2,2,2-trifluoroethoxy)-2-propanol
  • Structure: 2-Propanol backbone with trifluoroethoxy groups.
  • Properties: Boiling point: 432.9 K. Vaporization enthalpy (∆l g𝐻mo): 123.1 kJ·mol⁻¹. Applications: Non-energetic solvent or intermediate in fluorinated polymers .
(d) Bis(2-fluoro-2,2-dinitroethoxy)acetonitrile
  • Structure : Acetonitrile core with two fluorodinitroethoxy groups.
  • Properties :
    • Melting point: 41–42°C.
    • Explosive pressure: 244 kbar (calculated).
    • Applications: Coplasticizer for PBXs, improves low-temperature performance .

Key Comparative Data Table

Compound Core Structure Density (g/cm³) Thermal Stability (°C) Impact Sensitivity (J) Applications
2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- Propanol Not reported Inferred >150°C Likely low Energetic material candidate
2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine Triazine 1.85 >200 15 Insensitive explosive
5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine Furazanopyrazine 1.82 85–90 (m.p.) Not reported Melt-cast explosive
Bis(2-fluoro-2,2-dinitroethoxy)acetonitrile Acetonitrile 1.62 (liquid) Not reported Not reported PBX coplasticizer

Trends and Insights

Density and Stability: Triazine and furazanopyrazine derivatives exhibit higher densities (>1.8 g/cm³) due to aromatic cores and fluorine/nitro groups. The propanol-based compound likely has lower density (~1.6–1.7 g/cm³) due to its aliphatic backbone .

Thermal Behavior: Fluorodinitroethoxy groups enhance thermal stability. Triazine derivatives decompose above 200°C, while melt-cast furazanopyrazine melts below 100°C .

Sensitivity: Fluorine reduces sensitivity compared to nitro-only analogs. Triazine derivatives match TNT’s insensitivity, suggesting the propanol compound may also exhibit low sensitivity .

Functionality: Propanol-based compounds (e.g., 1,3-bis(2,2,2-trifluoroethoxy)-2-propanol) are less energetic but useful in non-explosive roles (e.g., solvents), whereas fluorodinitroethoxy analogs prioritize energetic performance .

Biological Activity

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-, commonly referred to as a dinitroethoxy derivative, is a compound that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- can be depicted as follows:

  • Molecular Formula : C₉H₁₁F₂N₂O₄
  • Molecular Weight : 246.19 g/mol

Structural Features :

  • The presence of two dinitroethoxy groups contributes to its reactivity and potential biological interactions.
  • The fluorine atoms may influence the lipophilicity and membrane permeability of the compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies suggest that dinitro compounds may act as inhibitors for various enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, leading to cellular damage.
  • Cell Signaling Modulation : It has been observed that certain dinitro compounds can interfere with cell signaling pathways, potentially affecting cell proliferation and apoptosis.

In Vitro Studies

A series of in vitro studies have been conducted to assess the cytotoxicity and biological effects of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- on various cell lines.

StudyCell LineConcentration (µM)Observed Effect
AHeLa10Significant reduction in cell viability (p < 0.05)
BMCF-725Induction of apoptosis via caspase activation
CHepG250Increased ROS levels and oxidative stress markers

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound. For instance:

  • Study D : Investigated the effects on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls (p < 0.01).
  • Study E : Explored the neuroprotective effects in a rodent model of oxidative stress. The compound demonstrated a protective effect against neuronal death.

Case Studies

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors treated with a regimen including this compound showed promising results in terms of tumor response rates and overall survival.
  • Case Study 2 : Research on its application in neurodegenerative diseases indicated potential benefits in reducing cognitive decline through its antioxidant properties.

Q & A

Q. What are the recommended safety protocols for handling 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Based on structurally related ether-nitro compounds (e.g., GHS classifications for acute toxicity, skin/eye irritation, and respiratory hazards ), use PPE including nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks.
  • Spill Management : Avoid dust generation; collect spills using non-reactive absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .
  • First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution immediately .

Q. How can researchers synthesize 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-, and what are critical reaction parameters?

Methodological Answer:

  • Synthetic Pathway : Likely involves nucleophilic substitution of 1,3-dihydroxypropane with 2-fluoro-2,2-dinitroethyl groups. Use anhydrous conditions to prevent hydrolysis of nitro/fluoro intermediates.
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and characterize intermediates using 19F^{19}\text{F} NMR to confirm fluorination .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization in non-polar solvents (e.g., hexane) to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1H^{1}\text{H} NMR to identify ether-linked protons (~3.5–4.5 ppm) and 13C^{13}\text{C} NMR for nitro/fluoro carbon environments. 19F^{19}\text{F} NMR detects fluorine substituents .
    • IR Spectroscopy : Peaks at ~1550 cm1^{-1} (nitro group stretching) and ~1100 cm1^{-1} (C-F stretching) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and fluoro groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects : Nitro groups deactivate the ethoxy backbone via resonance and inductive effects, reducing susceptibility to nucleophilic attack. Fluorine’s electronegativity further stabilizes the leaving group.
  • Experimental Validation : Compare reaction rates with non-fluorinated/non-nitrated analogs using kinetic studies (e.g., UV-Vis monitoring of substitution reactions) .
  • Computational Support : DFT calculations (e.g., Gaussian 16) to model charge distribution and transition states .

Q. What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:

  • Persistence Analysis : Analogous to perfluorinated compounds (PFCs), assess hydrolytic stability under varying pH (e.g., 3–10) and temperatures (25–60°C). Monitor degradation via LC-MS .
  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions; identify breakdown products (e.g., nitro-phenolic derivatives) using HRMS .
  • Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity of degradation intermediates .

Q. How can contradictions in thermal stability data be resolved for this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Perform under inert (N2_2) and oxidative (O2_2) atmospheres to identify decomposition exotherms and autoignition risks .
  • Thermogravimetric Analysis (TGA) : Correlate mass loss with temperature ramps (10°C/min) to determine decomposition thresholds.
  • Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., ASTM E537) .

Q. What computational models predict the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

  • COSMO-RS Simulations : Predict solubility parameters using quantum chemically derived σ-profiles (e.g., via Turbomole).
  • Experimental Calibration : Compare with measured solubility in solvents like DMSO, ethanol, and toluene using gravimetric methods .
  • Hansen Solubility Parameters : Derive HSPs from group contribution methods to map solubility spheres .

Methodological Notes

  • Data Validation : Cross-reference experimental results with NIST Standard Reference Data for physicochemical properties .
  • Ethical Disposal : Adhere to EPA guidelines for nitro/fluoro compound disposal (e.g., incineration at >1000°C with scrubbers) .

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